molecular formula C7H7N5O3 B11062368 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione CAS No. 7271-90-1

5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione

Cat. No.: B11062368
CAS No.: 7271-90-1
M. Wt: 209.16 g/mol
InChI Key: MMOSHKRLQYNTDY-UHFFFAOYSA-N
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Description

5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione: , also known by its systematic name 6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione 1-oxide , is a chemical compound with the molecular formula C₇H₇N₅O₂ . It falls within the class of pyrimidotriazines and exhibits interesting properties due to its unique structure .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several routes. One notable method is the reaction of compound 2 with malononitrile in basic medium, yielding 8-amino-3-(2-thienyl)pyrazolo[1,2,4]triazine-7-carbonitrile through nucleophilic substitution of the hydrazino group followed by cyclization and in situ auto-oxidation for aromatization of the diazole ring .

Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound using established synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Substitution: Exhibits reactivity toward nucleophiles.

    Cyclization: Forms heterocyclic rings.

    Aromatization: Converts diazole rings to aromatic systems.

Common Reagents and Conditions::

Major Products:: The major products depend on the specific reaction conditions and substituents. The compound’s unique structure leads to diverse products.

Scientific Research Applications

Basic Information

  • Chemical Formula : C7_7H7_7N5_5O3_3
  • Molecular Weight : 227.1775 g/mol
  • CAS Number : 72553-23-2
  • Density : 1.561 g/cm³
  • Boiling Point : 494.9°C at 760 mmHg
  • Flash Point : 253.1°C

Structural Characteristics

The compound features a pyrimidine and triazine ring system that contributes to its chemical reactivity and biological activity. The presence of multiple nitrogen atoms in the heterocyclic structure enhances its interaction with biological targets.

Anticancer Potential

Research has highlighted the anticancer properties of compounds within this class. For instance:

  • Cytotoxicity Studies : Compounds derived from 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay has demonstrated that certain derivatives exhibit stronger cytotoxic activity than traditional chemotherapeutic agents like cisplatin .
  • Mechanistic Insights : Studies indicate that these compounds may induce apoptosis in cancer cells through activation of caspases (caspase 3/7 and caspase 9), which are crucial for programmed cell death .

Other Pharmacological Activities

Beyond anticancer effects, this compound's derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities that warrant further investigation.

Case Study 1: Anticancer Activity

A study conducted at the University of Michigan investigated various analogs of the compound for their anticancer properties. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent analogs were further analyzed for their mechanisms of action involving apoptosis induction and cell cycle arrest .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new analogs with amino and thio functionalities attached to the C-3 position of the pyrimidotriazine core. This study reported efficient synthetic routes leading to novel compounds with demonstrated biological activities . The findings underscore the versatility of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine derivatives in medicinal chemistry.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Biological Activity

5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C7H9N5O4
  • Molecular Weight: 227.1775 g/mol
  • CAS Number: 7146-10-3
  • IUPAC Name: this compound

This compound features a complex structure that contributes to its diverse biological activities. The presence of multiple nitrogen atoms in the triazine ring enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrimido[4,5-e][1,2,4]triazines exhibit significant anticancer activity. For instance:

  • Case Study: A study investigating related triazine compounds demonstrated that certain derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 . This suggests that this compound may have similar mechanisms of action.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that triazine derivatives can inhibit the growth of various bacterial strains.

CompoundActivityTarget Bacteria
5,7-Dimethylpyrimido[4,5-e][1,2,4]triazineModerateE. coli
Other Triazine DerivativesStrongS. aureus

This table illustrates the potential for developing new antimicrobial agents based on the structure of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine.

The biological activity of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine can be attributed to several mechanisms:

  • Apoptosis Induction: The compound may trigger programmed cell death in cancer cells by activating caspases and influencing apoptotic pathways.
  • Cell Cycle Arrest: It may interfere with cell cycle progression in cancer cells.
  • Antioxidant Activity: Some studies suggest that similar compounds possess antioxidant properties which could contribute to their protective effects against oxidative stress in cells.

Research Findings

A comprehensive review of literature highlights various studies focusing on the synthesis and evaluation of pyrimidotriazine derivatives:

  • A study published in PubChem reported on the synthesis and biological evaluation of several triazine derivatives with promising anticancer activities .
  • Research indicated that modifications to the triazine ring could enhance biological activity and selectivity towards cancer cells compared to normal cells .

Properties

CAS No.

7271-90-1

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

5,7-dimethyl-2H-pyrimido[4,5-e][1,2,4]triazine-3,6,8-trione

InChI

InChI=1S/C7H7N5O3/c1-11-4-3(9-10-6(14)8-4)5(13)12(2)7(11)15/h1-2H3,(H,8,10,14)

InChI Key

MMOSHKRLQYNTDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)NN=C2C(=O)N(C1=O)C

Origin of Product

United States

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